molecular formula C30H48O4 B1649419 Anemosapogenin CAS No. 85999-40-2

Anemosapogenin

Cat. No. B1649419
CAS RN: 85999-40-2
M. Wt: 472.7 g/mol
InChI Key: HXWLKAXCQLXHML-BCCUXYDHSA-N
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Description

Anemosapogenin, also known as 23-Hydroxybetulinic acid, is a bioactive compound . It has the molecular formula C30H48O4 and a molecular weight of 472.70 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Hill Notation: C30H48O4 . It has a molecular weight of 472.70 . The compound has 11 defined stereocenters .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 585.8±25.0 °C at 760 mmHg, and a flash point of 322.1±19.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Structural Elucidation and Chemical Properties The structure of anemosapogenin was determined through spectroscopic methods and chemical transformations, highlighting its significance in the realm of natural product chemistry. The ability to characterize such compounds paves the way for understanding their biological activities and potential therapeutic applications (Chen Wenkan et al., 1983).

Biomedical Research and Therapeutic Potentials Research has delved into the anti-tumor effects of compounds extracted from Radix Pulsatillae, including this compound. Studies have shown that certain concentrations of this compound-containing extracts exhibit notable anti-tumor activities in vivo, demonstrating its potential in cancer research and therapy (Z. Chang, 2003).

Mechanism of Action

Target of Action

Anemosapogenin primarily targets cancer cells, including B16, HeLa, and HUVEC cells . It also targets human umbilical vein endothelial cells (HUVECs) . These targets play a crucial role in the compound’s anticancer activity.

Mode of Action

This compound interacts with its targets by inhibiting their proliferation . It promotes cell cycle arrest at the S phase and induces apoptosis via the intrinsic pathway . It disrupts the mitochondrial membrane potential significantly and selectively downregulates the levels of Bcl-2, survivin, and upregulates Bax, cytochrome C, cleaved caspase-9 .

Biochemical Pathways

The compound affects the NF-κB signaling pathway . By blocking the activation of this pathway, it inhibits the release of proinflammatory cytokines and/or the action of inflammation mediators (HMGB1, iNOS, and NO) . These effects are the basis for the antiviral and anticancer activities reported with this compound .

Pharmacokinetics

It is known that the compound has anticancer activity and can enhance the sensitivity of tumors to doxorubicin . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of cancer cell growth . It can induce apoptosis in K562 cells . It also enhances the sensitivity of the tumor to doxorubicin .

Action Environment

It is known that the compound is derived from pulsatilla chinensis, a plant used in traditional chinese medicine . The plant’s growth conditions and the extraction process may influence the compound’s properties and efficacy.

Safety and Hazards

Anemosapogenin is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to flush eyes with water, wash skin with soap and water, and move to fresh air if inhaled . It is also advised not to induce vomiting if swallowed .

Biochemical Analysis

Biochemical Properties

Anemosapogenin interacts with various biomolecules in the body. It has been found to exhibit significant anti-liver fibrosis activity in TGF-β1-treated LX-2 cells and anti-liver steatosis activity in oleic acid-treated Huh7 cells .

Cellular Effects

This compound has been shown to influence cell function in various ways. For instance, it can affect cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been found to activate the farnesoid X receptor pathway, including its targets Nr0b2, Abcb11, and Slc10a2 . This activation can lead to changes in cellular function and metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound has been found to activate the autophagy pathway by activating the TFEB factor, thereby promoting lipid degradation .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . While specific studies on this compound are limited, it is generally observed that the compound’s effects can range from therapeutic at lower doses to potentially toxic or adverse at high doses .

Transport and Distribution

It is likely that the compound interacts with specific transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20+,21+,22+,23-,24+,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLKAXCQLXHML-WGOZWDAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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